3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1033743-79-1
VCID: VC4164833
InChI: InChI=1S/C17H27BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-7-6-8-15(13-14)25(21,22)20-11-9-19(5)10-12-20/h6-8,13H,9-12H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C
Molecular Formula: C17H27BN2O4S
Molecular Weight: 366.28

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester

CAS No.: 1033743-79-1

Cat. No.: VC4164833

Molecular Formula: C17H27BN2O4S

Molecular Weight: 366.28

* For research use only. Not for human or veterinary use.

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester - 1033743-79-1

Specification

CAS No. 1033743-79-1
Molecular Formula C17H27BN2O4S
Molecular Weight 366.28
IUPAC Name 1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine
Standard InChI InChI=1S/C17H27BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-7-6-8-15(13-14)25(21,22)20-11-9-19(5)10-12-20/h6-8,13H,9-12H2,1-5H3
Standard InChI Key IGCKYMGZVGIVIF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester has the molecular formula C₁₇H₂₇BN₂O₄S and a molecular weight of 366.28 g/mol . Its structure comprises:

  • A phenylboronic acid pinacol ester core, which stabilizes the boronic acid group for synthetic applications.

  • A sulfonyl group (-SO₂-) at the 3-position of the phenyl ring, enhancing electrophilicity and enabling hydrogen-bonding interactions.

  • A 4-methylpiperazine substituent linked via the sulfonyl group, contributing to solubility and bioactivity .

The SMILES notation (CN1CCN(S(=O)(C2=CC=CC(B3OC(C)(C(C)(O3)C)C)=C2)=O)CC1) and InChI key (IGCKYMGZVGIVIF-UHFFFAOYSA-N) confirm the spatial arrangement of these functional groups .

Physicochemical Properties

Key properties include:

PropertyValueSource
Melting PointNot reported
SolubilityLimited data; likely soluble in DMSO, THF
StabilityStable under refrigerated storage

The pinacol ester group (a cyclic boronic ester with two methyl groups) enhances stability against protodeboronation, making the compound suitable for prolonged storage and reactions requiring anhydrous conditions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step process:

  • Formation of Phenylboronic Acid Pinacol Ester:

    • A phenylboronic acid precursor undergoes esterification with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a dehydrating agent like MgSO₄ .

  • Sulfonation:

    • Introduction of the sulfonyl group via reaction with chlorosulfonic acid or sulfur trioxide, yielding 3-sulfophenylboronic acid pinacol ester.

  • Piperazine Coupling:

    • The sulfonyl chloride intermediate reacts with 4-methylpiperazine under basic conditions to form the final product .

Critical Reaction Conditions:

  • Anhydrous solvents (e.g., THF, DCM) to prevent boronic acid hydrolysis.

  • Catalytic bases (e.g., triethylamine) to facilitate sulfonamide bond formation .

Purification and Characterization

Purification typically employs silica gel chromatography (hexane/ethyl acetate gradients), followed by recrystallization . Analytical confirmation uses:

  • ¹H/¹³C NMR: Peaks for pinacol methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.5–8.0 ppm), and piperazine signals (δ 2.3–3.0 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 366.28.

Applications in Pharmaceutical Research

Enzyme Inhibition

The compound’s sulfonamide and boronic acid groups enable dual mechanisms of enzyme interaction:

  • Sulfonamide: Binds to enzyme active sites via hydrogen bonding, commonly targeting proteases and kinases .

  • Boronic Acid: Acts as a transition-state analog in protease inhibition (e.g., proteasome inhibition akin to bortezomib) .

Recent Studies:

  • Cancer Pathways: Evaluated as an inhibitor of HDAC6 (histone deacetylase 6), a target in multiple myeloma and neurodegenerative diseases.

  • Antimicrobial Activity: Preliminary screens show activity against Staphylococcus aureus via undecaprenyl pyrophosphate synthase inhibition.

Suzuki-Miyaura Cross-Coupling

As a boronic ester, the compound participates in palladium-catalyzed cross-couplings to form biaryl structures, critical in constructing drug scaffolds . Advantages over boronic acids include:

  • Enhanced stability against homo-coupling.

  • Compatibility with aqueous reaction conditions .

Example Reaction:
Ar-B(pin) + Ar’-XPd catalystAr-Ar’\text{Ar-B(pin) + Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}
where Ar = 3-(4-Methylpiperazin-1-ylsulfonyl)phenyl .

Comparative Analysis with Structural Analogs

Positional Isomers

  • 4-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic Acid Pinacol Ester (CAS 914610-39-2 ):

    • Sulfonyl group at the para position.

    • Altered electronic effects reduce steric hindrance, enhancing reactivity in certain coupling reactions .

Functional Group Variants

  • 3-(4-Methylpiperazin-1-ylcarbonyl)phenylboronic Acid Pinacol Ester (CAS 883738-38-3 ):

    • Replaces sulfonyl with carbonyl, reducing hydrogen-bonding capacity but improving cell permeability .

CompoundBioactivity (IC₅₀)Solubility (mg/mL)
Sulfonyl variant (this compound)0.12 μM (HDAC6)0.5 (DMSO)
Carbonyl variant 1.8 μM (HDAC6)2.1 (DMSO)

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